1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane
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Overview
Description
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, also known as beta-elemene, is a naturally occurring sesquiterpene found in various plants. It has garnered significant attention due to its potential therapeutic properties, particularly in oncology. The compound’s molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants like Curcuma wenyujin . The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted cyclohexanes .
Scientific Research Applications
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways and cellular processes.
Industry: The compound is used in the formulation of various pharmaceuticals and as a natural pesticide.
Mechanism of Action
The mechanism by which 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane exerts its effects involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to cell death.
Inhibition of Tumor Growth: It inhibits the proliferation of tumor cells by interfering with cell cycle progression and promoting cell differentiation.
Immune Modulation: The compound enhances the immune response, aiding in the body’s defense against cancer.
Comparison with Similar Compounds
1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Alpha-elemene: Another sesquiterpene with similar anti-cancer properties but different structural configuration.
Gamma-elemene: A structural isomer with distinct biological activities.
The uniqueness of this compound lies in its ability to target multiple pathways simultaneously, making it a promising candidate for multi-targeted cancer therapy .
Properties
CAS No. |
678980-82-0 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1-ethenyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C14H22/c1-6-12-7-8-13(10(2)3)9-14(12)11(4)5/h6,12-14H,1-2,4,7-9H2,3,5H3 |
InChI Key |
JRNAIHKYDFDUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)C=C |
Origin of Product |
United States |
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